(R)-Bufuralol Hydrochloride

Descripción

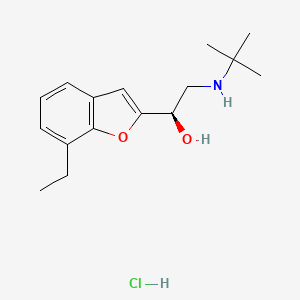

(R)-Bufuralol Hydrochloride (CAS 57704-11-7) is a non-selective β-adrenoreceptor antagonist with partial agonist activity and peripheral vasodilatory effects. Its molecular formula is C₁₆H₂₃NO₂·HCl, with a molecular weight of 297.82 . It is classified as an antianginal and antihypertensive agent, primarily used to study cardiovascular dynamics due to its dual mechanism: β-adrenergic receptor blockade and vasodilation .

The compound exhibits stereoselective metabolism mediated by CYP2D6 (cytochrome P450 2D6) and CYP2C19, producing the major metabolite 1′-hydroxybufuralol . This metabolic pathway makes it a critical probe substrate for studying CYP2D6 enzyme kinetics and genetic polymorphisms . (R)-Bufuralol’s enantiomeric purity (>95% HPLC) and storage conditions (-20°C) ensure its stability in pharmacological research .

Propiedades

IUPAC Name |

(1R)-2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2.ClH/c1-5-11-7-6-8-12-9-14(19-15(11)12)13(18)10-17-16(2,3)4;/h6-9,13,17-18H,5,10H2,1-4H3;1H/t13-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJBONRGCLLBWCJ-BTQNPOSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=CC2=C1OC(=C2)[C@@H](CNC(C)(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70206416 | |

| Record name | Bufuralol hydrochloride, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70206416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57704-11-7 | |

| Record name | 2-Benzofuranmethanol, α-[[(1,1-dimethylethyl)amino]methyl]-7-ethyl-, hydrochloride (1:1), (αR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57704-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bufuralol hydrochloride, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057704117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bufuralol hydrochloride, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70206416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUFURALOL HYDROCHLORIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VVT91ZYUN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Ruthenium- and Enzyme-Catalyzed DKR

Johnston et al. developed a seminal DKR method starting from 2-ethylphenol, involving a racemic chlorohydrin intermediate (F) subjected to simultaneous racemization and selective esterification. The process employs a ruthenium-based racemization catalyst (G) and lipase PS-C Amano II, which preferentially esterifies the (R)-chlorohydrin with isopropenyl acetate. This dual catalytic system ensures dynamic equilibrium, converting the entire racemic substrate into the desired (R)-ester with >99% ee. Subsequent hydrolysis and reductive amination with tert-butylamine yield (R)-Bufuralol, which is then converted to its hydrochloride salt. The overall yield for this six-step synthesis is 31%, with critical optimization of magnesium chloride and solvent systems enhancing efficiency.

Reaction Conditions and Optimization

Key parameters include:

-

Temperature : 40–50°C for optimal enzyme activity and metal catalysis.

-

Catalyst Loadings : 5 mol% ruthenium catalyst and 20 mg/mL lipase.

This method’s advantage lies in its scalability and avoidance of chiral chromatography, though the use of air-sensitive ruthenium complexes necessitates inert conditions.

Chemo-Enzymatic Approaches

Alternative routes leveraging biocatalysts offer flexibility in accessing both enantiomers of bufuralol, though (R)-specific modifications are required for hydrochloride preparation.

Baker’s Yeast-Mediated Biotransformation

Kędziora et al. demonstrated the reduction of α-substituted ketones using Saccharomyces cerevisiae to produce (R)-bufuralol precursors. The ketone intermediate, 7-ethyl-2-benzofuranylglyoxylic acid, is stereoselectively reduced by yeast oxidoreductases to the corresponding (R)-alcohol with 96–98% ee. Further steps involve amination with tert-butylamine and hydrochloride salt formation. While this method achieves high enantiopurity, the multi-step isolation and moderate yields (~45%) limit industrial applicability.

Lipase-Mediated Kinetic Resolution

Racemic bromoethanol derivatives undergo lipase-catalyzed acetylation, selectively modifying the (S)-enantiomer and leaving the (R)-alcohol unreacted. Using Candida antarctica lipase B, the (R)-alcohol is isolated with 97% ee, followed by amination and salt formation. This approach provides both enantiomers but requires recycling of the undesired (S)-acetate, complicating process economics.

Alternative Synthetic Routes

Classical Resolution Methods

Early syntheses relied on diastereomeric salt formation using chiral acids, such as tartaric acid derivatives, to separate enantiomers. However, low yields (~20%) and repetitive crystallizations rendered this method obsolete.

Asymmetric Epoxidation

Epoxidation of 7-ethyl-2-vinylbenzofuran with Sharpless catalysts followed by regioselective ring-opening with tert-butylamine has been explored. While conceptually viable, competing side reactions and moderate ee (85–90%) hinder adoption.

Analytical Characterization

Chromatographic Methods

High-performance liquid chromatography (HPLC) on chiral stationary phases (e.g., Chiralpak AD-H) confirms enantiopurity, with typical retention times of 12.3 min for (R)-bufuralol and 14.1 min for (S)-bufuralol. Mobile phases comprise hexane:isopropanol (90:10) with 0.1% diethylamine.

Mass Spectrometry

Liquid chromatography–tandem mass spectrometry (LC-MS/MS) quantifies 1′-hydroxybufuralol, a major metabolite, using a Shimadzu LC-20AD system and API 4000 Q-Trap mass spectrometer. Electrospray ionization (ESI) in positive ion mode detects the protonated molecule at m/z 262.2.

Comparative Analysis of Preparation Methods

Análisis De Reacciones Químicas

Types of Reactions

®-Bufuralol Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it back to its alcohol form.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example

Actividad Biológica

(R)-Bufuralol Hydrochloride is a chiral compound recognized for its significant biological activity, particularly as a non-selective antagonist of beta-adrenergic receptors with partial agonist properties. This article delves into its pharmacological profile, mechanisms of action, metabolic pathways, and clinical implications based on diverse research findings.

- Chemical Formula : C₁₆H₂₄ClNO₂

- Molecular Weight : Approximately 283.82 g/mol

- Structure : Characterized by a benzofuran moiety, contributing to its pharmacological effects.

(R)-Bufuralol acts primarily as a beta-adrenergic receptor antagonist , which means it blocks the effects of catecholamines (like adrenaline) on these receptors. However, its partial agonist activity allows it to activate the receptors to a lesser extent, providing a unique dual action that can be beneficial in managing cardiovascular conditions.

Key Effects:

- Decreased Heart Rate : By blocking beta-1 receptors, it reduces heart rate and myocardial contractility.

- Blood Pressure Regulation : It can lower blood pressure through its antagonistic effects on beta-adrenergic signaling pathways.

- Respiratory Effects : Its action on beta-2 receptors may influence bronchial smooth muscle tone.

Pharmacokinetics

A study involving human subjects assessed the pharmacodynamics and pharmacokinetics of bufuralol. Key findings include:

- Duration of Action : Bufuralol exhibited a prolonged effect on exercise-induced tachycardia, with significant reductions in heart rate persisting up to 24 hours post-administration at higher doses (60 and 120 mg) .

- Plasma Elimination Half-Life : Reported half-lives varied between 2.61 hours and 4.85 hours depending on individual metabolic differences .

Metabolism

Bufuralol is metabolized primarily through the cytochrome P450 enzyme system, specifically CYP2D6 and CYP1A2. Research indicates:

- CYP2D6 Activity : Variants in the human P450 oxidoreductase gene can significantly affect bufuralol metabolism, leading to variations in drug response among individuals .

- Hydroxylation Pathways : The primary metabolic pathway involves hydroxylation at the 1'-position, yielding active metabolites that contribute to its pharmacological profile .

Clinical Applications

This compound has been utilized in various clinical settings:

- Hypertension Management : Its ability to lower blood pressure makes it a candidate for treating hypertension.

- Heart Failure Treatment : The partial agonist activity may provide a therapeutic advantage in heart failure patients by balancing receptor blockade with some level of stimulation.

Case Studies and Research Findings

Several studies have explored the efficacy and safety of bufuralol:

- Exercise Tolerance Study : In a double-blind trial comparing bufuralol with propranolol, bufuralol demonstrated comparable efficacy in reducing exercise tachycardia but with fewer side effects at lower doses .

- Genetic Variability in Drug Metabolism : A study highlighted how genetic variations in P450 enzymes influenced bufuralol's metabolism, indicating that personalized medicine approaches could optimize treatment outcomes .

- Drug Interaction Studies : Investigations into potential drug-drug interactions revealed that bufuralol's metabolism could be affected by co-administered drugs that inhibit or induce CYP enzymes, necessitating careful monitoring in polypharmacy scenarios .

Comparative Analysis

| Property | This compound | Propranolol |

|---|---|---|

| Beta-Receptor Activity | Non-selective antagonist with partial agonism | Non-selective antagonist |

| Duration of Action | Up to 24 hours | Variable; shorter than bufuralol |

| Common Uses | Hypertension, heart failure | Hypertension, anxiety |

| Side Effects | Generally well-tolerated | More pronounced side effects |

Aplicaciones Científicas De Investigación

Pharmacological Properties

Beta-Adrenergic Blocking Activity

Bufuralol functions as a non-selective beta-adrenergic blocker, affecting both β1 and β2 receptors. This dual action leads to a decrease in heart rate and blood pressure, making it useful in managing cardiovascular conditions. In animal studies, bufuralol demonstrated comparable efficacy to propranolol, another well-known beta-blocker, but with some intrinsic sympathomimetic activity that may influence its clinical applications .

Clinical Applications

Hypertension Management

Clinical trials have shown that bufuralol effectively reduces exercise-induced tachycardia and hypertension. A study involving subjects who received bufuralol indicated significant reductions in heart rate during physical exertion compared to placebo treatments . This property makes it a candidate for managing hypertension and related cardiovascular disorders.

Asthma and COPD Treatment

Due to its ability to relax bronchial muscles, bufuralol has potential applications in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its non-selective nature allows it to facilitate airway dilation, improving airflow in patients experiencing bronchospasm .

Research Applications

In Vitro Studies

Bufuralol has been employed in various in vitro studies to investigate its effects on cellular mechanisms. Research indicates that it can modulate neurotransmitter release and influence the activity of certain ion channels, providing insights into its role in neuropharmacology .

Animal Models

In vivo studies using animal models have explored the pharmacokinetics and pharmacodynamics of bufuralol. For instance, experiments demonstrated that bufuralol could reduce mean arterial blood pressure and increase blood flow in specific vascular beds, showcasing its potential utility in cardiovascular research .

-

Cardiovascular Effects

A clinical trial involving eight participants assessed the impact of bufuralol on exercise heart rates. Results indicated that bufuralol significantly reduced heart rates at various dosages compared to placebo, highlighting its effectiveness as a beta-blocker in real-world scenarios . -

Respiratory Function Improvement

In another study focusing on asthma patients, bufuralol was administered alongside standard treatments. The results showed improved lung function tests post-treatment, suggesting its beneficial role as an adjunct therapy for respiratory conditions . -

Neuropharmacological Insights

Research examining bufuralol's effects on neurotransmitter release revealed that it could enhance the release of certain neurotransmitters while inhibiting others, providing a deeper understanding of its potential applications in treating anxiety and depression-related disorders .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

Enantiomeric Pair: (R)- vs. (S)-Bufuralol Hydrochloride

The (R) -enantiomer is the pharmacologically active form, while the (S) -enantiomer lacks significant β-blocking effects, highlighting the importance of stereochemistry in drug design .

Other Non-Selective β-Blockers

(R)-Bufuralol distinguishes itself via partial agonism and vasodilation, unlike pure antagonists like propranolol. Its reliance on CYP2D6 for metabolism also contrasts with nadolol, which is renally excreted .

CYP2D6 Substrate Comparison

(R)-Bufuralol’s lower Km (5.1–6.6 µM) compared to metoprolol (15 µM) indicates higher affinity for CYP2D6, making it a more sensitive probe for enzyme activity . Mutagenesis studies reveal that Phe120 in CYP2D6’s active site critically influences bufuralol binding, unlike dextromethorphan, which relies on aromatic stacking .

Comparative Metabolic Pathways

(R)-Bufuralol’s metabolism is more dependent on CYP2D6 than nebivolol or carvedilol, which have additional pathways (e.g., nitric oxide modulation). This specificity increases its utility in pharmacogenomic studies .

Q & A

Q. Key Precautions :

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to minimize inhalation of aerosols.

- Avoid incompatible materials (strong acids/oxidizers) to prevent hazardous reactions .

Advanced: How can isotopic labeling (e.g., deuterated analogs) enhance metabolic studies of this compound?

Deuterated forms (e.g., [²H₉]-Bufuralol) enable precise tracking of metabolites.

Methodological Guidance :

- Synthesis : Use deuterated precursors in reductive amination or hydrogenation steps.

- Application : Administer labeled and unlabeled forms in tandem to differentiate endogenous vs. exogenous metabolites via LC-MS isotopic pattern analysis .

Advanced: How do researchers reconcile contradictory data on (R)-Bufuralol’s partial agonist activity across experimental models?

Contradictions may arise from tissue-specific receptor subtypes or assay conditions.

Methodological Guidance :

- Control Variables : Standardize tissue sources (e.g., cardiac vs. vascular smooth muscle) and buffer compositions (e.g., Ca²⁺ concentration).

- Validate Enantiopurity : Confirm absence of racemic contamination via chiral chromatography .

Basic: What pharmacopeial standards apply to the quality control of this compound in research-grade batches?

Follow USP/NF guidelines for related β-blockers (e.g., buformin hydrochloride):

- Impurity Profiling : Use HPLC with a relative response factor (RRF) ≤0.5% for individual impurities.

- Assay Validation : Ensure linearity (r² ≥0.999), precision (RSD ≤2%), and recovery (90–110%) .

Advanced: What in vitro models best predict the CYP2D6-mediated drug-drug interactions of this compound?

Q. Recommended Models :

- Recombinant CYP2D6 Systems : Measure enzyme kinetics (Km, Vmax) using fluorogenic substrates.

- Hepatocyte Co-cultures : Assess metabolite formation in the presence of CYP2D6 inhibitors (e.g., quinidine) .

Basic: What are the critical parameters for validating this compound in preclinical pharmacokinetic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.